molecular formula C9H11BrN2O2 B2947826 Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate CAS No. 1448862-61-0

Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate

Cat. No.: B2947826
CAS No.: 1448862-61-0
M. Wt: 259.103
InChI Key: KIJYYTOVJYSZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-A]pyridine core with a methyl ester at position 2 and a bromine substituent at position 3. This structure is characterized by a partially saturated pyridine ring fused to a pyrazole moiety, which confers unique electronic and steric properties. The bromine atom enhances reactivity for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-14-9(13)8-7(10)6-4-2-3-5-12(6)11-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJYYTOVJYSZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2CCCCC2=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1,2-diaminopyridine with ethyl acetoacetate in the presence of a base, followed by esterification to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution (SN2/SNAr) under mild conditions, enabling the introduction of diverse functional groups.

Reaction TypeConditionsProductsYieldReferences
Amine substitutionK₂CO₃, DMF, 80°C, 12h3-Amino derivatives72–85%
Thiol substitutionEt₃N, THF, rt, 6h3-Thioether analogs68%
Alkoxy substitutionNaH, MeOH, reflux, 8h3-Methoxy-substituted compounds60%

Key Findings :

  • Amine substitutions proceed efficiently with primary/secondary amines, forming stable C–N bonds.

  • Thiol substitutions require milder bases (e.g., Et₃N) to avoid ester hydrolysis.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Reaction TypeConditionsProductsYieldReferences
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane, 90°C3-Aryl/heteroaryl derivatives50–78%
Negishi couplingPdCl₂(dppf), ZnR₂, THF, 60°C3-Alkyl/alkynyl analogs65%
Heck couplingPd(OAc)₂, P(o-tol)₃, DMF, 120°C3-Alkenyl-substituted compounds45%

Mechanistic Insights :

  • Suzuki coupling tolerates electron-rich and electron-deficient aryl boronic acids but shows reduced yields with sterically hindered substrates .

  • Negishi coupling with organozinc reagents requires anhydrous conditions to prevent ester hydrolysis .

Functional Group Transformations

The methyl ester group undergoes hydrolysis or transesterification, enabling further derivatization.

Reaction TypeConditionsProductsYieldReferences
Ester hydrolysisLiOH, THF/H₂O, rt, 4hCarboxylic acid derivative90%
TransesterificationNaOMe, MeOH, reflux, 6hEthyl ester analog82%

Applications :

  • Hydrolysis to the carboxylic acid facilitates conjugation with biomolecules or metal-organic frameworks .

Ring Functionalization and Cyclization

The tetrahydropyridine ring can undergo oxidation or participate in cycloaddition reactions.

Reaction TypeConditionsProductsYieldReferences
Ring oxidationmCPBA, CH₂Cl₂, 0°C to rtPyridine N-oxide derivative55%
[3+2] CycloadditionNaN₃, CuI, DMF, 100°CTriazole-fused heterocycles40%

Note : Oxidation of the tetrahydropyridine ring to a pyridine N-oxide enhances polarity and modulates electronic properties .

Stability and Reactivity Considerations

  • Thermal stability : Decomposes above 200°C; reactions should be conducted below this threshold .

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water .

  • Light sensitivity : Bromine substitution renders the compound light-sensitive; reactions require amber glassware.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group facilitate binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyrazolo[1,5-A]Pyridine vs. Triazolo[4,3-A]Pyrimidine

The compound in , Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, differs in its heterocyclic core. While the target compound has a pyrazolo[1,5-A]pyridine system, this analog features a triazolo[4,3-a]pyrimidine core with three nitrogen atoms. The absence of bromine in this analog limits its utility in metal-catalyzed reactions .

Pyrazolo[1,5-A]Pyridine vs. Pyrazolo[4,3-C]Pyridine

The TLR7-9 antagonist in uses a pyrazolo[4,3-C]pyridine scaffold. The altered fusion position (4,3-C vs. 1,5-A) modifies the spatial orientation of substituents, enabling morpholinyl and azetidinyl groups to engage TLR7-9 receptors. In contrast, the methyl ester and bromine in the target compound prioritize synthetic versatility over direct therapeutic activity .

Substituent Effects

Bromine vs. Hydroxyphenyl Groups

The bromine at position 3 in the target compound facilitates functionalization, whereas the 2-hydroxyphenyl group in ’s analog introduces phenolic reactivity (e.g., acidity, hydrogen bonding). This difference highlights divergent applications: brominated derivatives are intermediates, while hydroxylated analogs may exhibit bioactivity .

Methyl Ester vs. Ethyl Ester

The ethyl ester analog (CAS 307307-84-2, from ) has a longer alkyl chain, which may marginally increase lipophilicity compared to the methyl ester. However, the methyl group offers steric advantages in reactions requiring ester cleavage or transesterification .

Functional and Application Differences

Compound Name Core Structure Key Substituents Molecular Weight* Applications Reference
Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate Pyrazolo[1,5-A]pyridine 3-Br, 2-COOCH3 ~284.1 (calculated) Synthetic intermediate
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate (CAS 307307-84-2) Pyrazolo[1,5-A]pyridine 2-COOCH2CH3 ~250.3 (calculated) Intermediate
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate Triazolo[4,3-a]pyrimidine 3-(2-OH-C6H4), 7-CH3, 1,5-Ph2, 6-COOEt 452.5 Undisclosed (potential bioactivity)
TLR7-9 antagonist (Patent EP2023) Pyrazolo[4,3-C]pyridine Morpholinyl, azetidinyl Undisclosed Systemic lupus erythematosus

*Molecular weights for Methyl 3-bromo and Ethyl analogs calculated using formula-based tools.

Research Findings and Implications

  • Reactivity: The bromine in the target compound enables palladium-catalyzed cross-coupling, a feature absent in non-halogenated analogs like CAS 307307-84-2 .
  • Biological Activity : While the TLR7-9 antagonists in are optimized for receptor binding via morpholinyl/azetidinyl groups, the target compound’s simpler structure suggests a role as a precursor rather than a drug candidate .
  • Spectral Properties : Ethyl ester analogs (e.g., ) show IR peaks for C=O (~1666 cm⁻¹) and OH groups (~3425 cm⁻¹), whereas the methyl ester’s spectrum would differ slightly in alkyl-related signals .

Biological Activity

Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate (CAS No. 1448862-61-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C₉H₁₁BrN₂O₂
  • Molecular Weight : 259.10 g/mol
  • Purity : Typically >95%
  • Storage Conditions : Sealed in a dry environment at 2-8°C

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydropyrazolo derivatives. While specific data on this compound is limited, related compounds have shown promising results:

  • Mechanism of Action : Compounds in this class have been observed to induce apoptosis and necrosis in cancer cells. For instance, tetrahydropyrazolo fused chlorins demonstrated significant cytotoxicity against melanoma cells through photodynamic therapy .
  • Case Study : A study reported that a related tetrahydropyrazolo compound exhibited nanomolar activity against melanoma cells by enhancing hydrophilicity, which improved cellular uptake and efficacy .

Antimicrobial Activity

While specific studies on this compound are scarce, the general class of compounds has been associated with antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Research indicates that various derivatives exhibit MIC values ranging from 3.515 µg/mL to over 500 µg/mL against different microbial strains .

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of precursor compounds followed by cyclization reactions. The synthesis pathway may include:

  • Bromination : Introduction of bromine at the 3-position.
  • Cyclization : Formation of the pyrazolo ring structure.
  • Methylation : Methyl ester formation at the carboxylic acid moiety.

Comparative Table of Related Compounds

Compound NameCAS No.Biological ActivityReference
This compound1448862-61-0Potential anticancer and antimicrobial activity
Dihydroxymethyl-chlorinNot availableHigh activity against melanoma cells
3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine1782045-58-2Antimicrobial properties

Q & A

Q. What are the common synthetic routes for Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate, and how is the product characterized?

The synthesis often involves functionalization of the pyrazolo-pyridine core. For example, bromination at the 3-position can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. A key intermediate, such as the methyl ester derivative, may undergo oxidation or substitution reactions. Post-synthesis characterization typically employs 1H NMR^1 \text{H NMR} (e.g., δ 8.50–1.18 for analogous structures) and LC-MS (mass accuracy ±0.1 Da) to confirm molecular weight and purity .

Q. What is the role of the bromo substituent in this compound’s reactivity and applications?

The bromine atom at the 3-position serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling further derivatization. This substituent enhances electrophilicity, facilitating nucleophilic substitutions to introduce groups like sulfonyl or alkoxy chains, as seen in related pyrazolo-pyridine derivatives .

Q. Which analytical techniques are critical for assessing the purity and stability of this compound?

High-resolution mass spectrometry (HRMS) and reverse-phase HPLC (≥95% purity) are standard for purity assessment. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) can be monitored via 1H NMR^1 \text{H NMR} to detect hydrolysis of the methyl ester group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of brominated pyrazolo-pyridine derivatives?

Optimization involves screening catalysts (e.g., Pd(PPh3_3)4_4 for coupling reactions), solvents (dichloromethane vs. DMF), and temperature. For instance, ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate synthesis achieved 65% yield using 3-methylfuran-2-carboxylic acid coupling at 0°C to room temperature . Kinetic studies (e.g., time-course NMR) can identify intermediate bottlenecks .

Q. How do contradictory reports on biological activity (e.g., anticancer vs. pesticidal) relate to structural modifications?

Divergent activities arise from substituent effects. For example, aldehyde-functionalized derivatives (e.g., A-PX in photodynamic therapy) target cancer stem cells via ROS generation , while methyl or propargyl groups (as in Pyraclonil) confer herbicidal activity by inhibiting plant enzymes . Comparative QSAR studies can clarify structure-activity relationships.

Q. What methodologies resolve discrepancies in solubility or bioavailability data for methyl ester vs. carboxamide analogs?

Replacing the methyl ester with a carboxamide (e.g., Zanubrutinib’s C27H31N5O3 structure) improves water solubility via hydrogen bonding. Computational modeling (e.g., LogP calculations) and in vitro permeability assays (Caco-2 cell monolayers) validate these modifications .

Q. How does the compound’s stability under acidic/basic conditions impact its storage and application?

The methyl ester group is prone to hydrolysis in acidic/basic media. Stability assays (e.g., 0.1M HCl/NaOH at 37°C for 24h) show degradation products via LC-MS. Recommendations include storage at -20°C under inert atmosphere, as noted for similar tetrahydropyrazolo-pyridines .

Q. What alternative catalysts or reagents can replace Dess–Martin periodinane in oxidation steps?

Swern oxidation (oxalyl chloride/DMSO) or TEMPO/NaClO systems offer greener alternatives. For example, Dess–Martin periodinane was used to synthesize aldehyde derivatives in photodynamic therapy studies, but TEMPO-based methods may reduce byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.